Comprehensive Technical Profile: Cyclopentyl 4-(trifluoromethyl)phenyl Ketone
Comprehensive Technical Profile: Cyclopentyl 4-(trifluoromethyl)phenyl Ketone
This technical guide provides a comprehensive profile of Cyclopentyl 4-(trifluoromethyl)phenyl ketone , a critical fluorinated building block in medicinal chemistry.
[1]
Executive Summary
Cyclopentyl 4-(trifluoromethyl)phenyl ketone (CAS: 578027-07-3) is a lipophilic, fluorinated aryl ketone intermediate. It serves as a strategic scaffold in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors where the trifluoromethyl group enhances metabolic stability and membrane permeability. This guide details its physicochemical properties, validated synthetic routes, and reactivity profile.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | Cyclopentyl(4-(trifluoromethyl)phenyl)methanone |
| Common Name | Cyclopentyl 4-trifluoromethylphenyl ketone |
| CAS Number | 578027-07-3 |
| Molecular Formula | C₁₃H₁₃F₃O |
| Molecular Weight | 242.24 g/mol |
| SMILES | FC(F)(F)C1=CC=C(C(=O)C2CCCC2)C=C1 |
| Appearance | Pale yellow oil to low-melting solid (Predicted) |
| Boiling Point | ~280–285 °C (760 mmHg) (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| LogP | ~4.2 (High Lipophilicity) |
Synthetic Methodologies
Due to the electron-withdrawing nature of the trifluoromethyl group, Friedel-Crafts acylation is often sluggish or low-yielding. The preferred synthetic routes rely on organometallic addition to carboxylic acid derivatives.
Method A: Grignard Addition to Nitriles (Recommended)
This route is preferred for its scalability and the avoidance of over-addition products (tertiary alcohols), as the intermediate imine salt precipitates or stabilizes until acidic hydrolysis.
Protocol:
-
Reagents: 4-(Trifluoromethyl)bromobenzene, Magnesium turnings, Cyclopentanecarbonitrile, THF (anhydrous), Iodine (initiator).
-
Grignard Formation:
-
Activate Mg turnings (1.2 eq) with a crystal of iodine in anhydrous THF under Argon.
-
Add 4-(Trifluoromethyl)bromobenzene (1.1 eq) dropwise. Maintain reflux to ensure formation of 4-CF3-Ph-MgBr.
-
-
Addition:
-
Cool the Grignard solution to 0 °C.
-
Add Cyclopentanecarbonitrile (1.0 eq) slowly in THF.
-
Allow to warm to RT and stir for 4–12 hours. The magnesium imine salt forms.
-
-
Hydrolysis:
-
Quench with aqueous HCl (2M) to hydrolyze the imine to the ketone.
-
Stir vigorously for 1 hour.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Weinreb Amide Route (High Precision)
Ideal for small-scale, high-purity synthesis to strictly prevent over-alkylation.
-
Precursor: Convert Cyclopentanecarboxylic acid to its Weinreb amide (N-methoxy-N-methylamide).
-
Reaction: React 4-CF3-Ph-MgBr or 4-CF3-Ph-Li with the Weinreb amide at -78 °C to 0 °C.
-
Outcome: The stable chelating intermediate prevents double addition, yielding the ketone exclusively upon quenching.
Visualization: Synthetic Pathways
Caption: Figure 1.[1][2] Controlled organometallic synthesis preventing tertiary alcohol byproducts via imine intermediate.
Reactivity & Transformations
The ketone carbonyl is flanked by a steric cyclopentyl group and an electron-deficient aromatic ring. This creates a unique reactivity profile:
-
Electronic Effect: The 4-CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.
-
Steric Effect: The cyclopentyl ring hinders bulky nucleophiles, often requiring higher temperatures or activated reagents.
Key Transformations
| Reaction Type | Reagent | Product | Application |
| Reduction | NaBH₄ / MeOH | Alcohol (Chiral if catalyzed) | Intermediate for ethers/esters |
| Reductive Amination | R-NH₂ / NaBH(OAc)₃ | Secondary Amine | Core scaffold for GPCR ligands |
| Wittig Olefination | Ph₃P=CH₂ | Alkene | Styrene analogs |
| Grignard Addition | R-MgBr | Tertiary Alcohol | Bulky lipophilic cores |
Visualization: Reactivity Tree
Caption: Figure 2. Divergent synthesis pathways from the ketone core to functionalized pharmaceutical intermediates.
Applications in Drug Discovery
This scaffold is highly valued for two specific properties:
-
Bioisosterism: The 4-CF3-phenyl moiety is a lipophilic bioisostere for 4-chlorophenyl or 4-tert-butylphenyl, often improving metabolic stability by blocking para-oxidation (CYP450 metabolism).
-
Conformational Restriction: The cyclopentyl group provides a rigidified hydrophobic bulk compared to flexible alkyl chains, potentially improving receptor binding selectivity (entropy reduction).
Target Classes:
-
S1P1 Receptor Modulators: Used in synthesizing benzyl alcohol/ether derivatives for treating autoimmune diseases (e.g., Multiple Sclerosis).
-
NK1 Antagonists: The 3,5-bis(CF3) analogs are more common, but the 4-CF3 variant is used to tune lipophilicity (LogP) and solubility.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.[5]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
US Patent 11149292B2. Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid. (2021). Link
-
PubChem Compound Summary. Cyclopentyl(phenyl)methanone (Analogous Structure). National Center for Biotechnology Information. Link
-
Sloop, J. C., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry (2014). Link
-
Sigma-Aldrich Safety Data Sheet. 4-(Trifluoromethyl)phenylmagnesium bromide.[2]Link
